REACTION_CXSMILES
|
B.[F:2][C:3]([F:13])([CH2:9][C:10](O)=[O:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5]>O1CCCC1>[F:2][C:3]([F:13])([CH2:9][CH2:10][OH:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
|
Quantity
|
123 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
ethyl 2,2-difluoro-3-carboxypropionate
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(CC(=O)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then was quenched
|
Type
|
ADDITION
|
Details
|
by adding 40 mL of water dropwise
|
Type
|
CUSTOM
|
Details
|
the product was isolated with ether
|
Type
|
WASH
|
Details
|
The ether layers were washed with saturated aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OCC)(CCO)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |